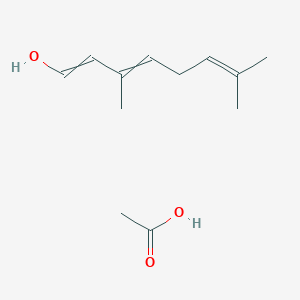
Acetic acid--3,7-dimethylocta-1,3,6-trien-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–3,7-dimethylocta-1,3,6-trien-1-ol (1/1) is a chemical compound with the molecular formula C12H20O2 It is known for its unique structure, which includes a triene (three double bonds) and a hydroxyl group attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3,7-dimethylocta-1,3,6-trien-1-ol typically involves the reaction of 3,7-dimethylocta-1,3,6-triene with acetic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid–3,7-dimethylocta-1,3,6-trien-1-ol may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or chromatography, ensures the production of high-quality product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–3,7-dimethylocta-1,3,6-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The double bonds in the triene can be reduced to single bonds, leading to the formation of saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for the substitution of the hydroxyl group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Acetic acid–3,7-dimethylocta-1,3,6-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid–3,7-dimethylocta-1,3,6-trien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The triene structure allows for interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Acetic acid–3,7-dimethylocta-1,3,6-trien-1-ol can be compared with other similar compounds, such as:
Geraniol: A monoterpenoid alcohol with a similar structure but lacking the acetic acid moiety.
Linalool: Another monoterpenoid alcohol with a different arrangement of double bonds.
Citral: An aldehyde with a similar carbon skeleton but different functional groups.
The uniqueness of acetic acid–3,7-dimethylocta-1,3,6-trien-1-ol lies in its combination of a triene structure with an acetic acid ester, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62823-74-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;3,7-dimethylocta-1,3,6-trien-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-9(2)5-4-6-10(3)7-8-11;1-2(3)4/h5-8,11H,4H2,1-3H3;1H3,(H,3,4) |
InChI Key |
IDLRSDANFYXUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=C(C)C=CO)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















